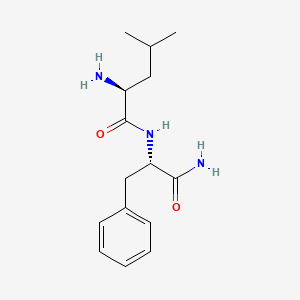

Leucyl-phenylalanine amide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Leu-Phe-NH2 erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS), einer weit verbreiteten Methode zur chemischen Synthese von Peptiden. Bei SPPS wird die Peptidkette schrittweise auf einem festen Träger aufgebaut, was die sequenzielle Zugabe geschützter Aminosäuren ermöglicht. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure, geschützt an der Aminogruppe, wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminogruppe wird entfernt, um die Zugabe der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, ebenfalls geschützt an der Aminogruppe, wird an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Abspaltung: Das fertige Peptid wird vom festen Träger abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von H-Leu-Phe-NH2 unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren, hochskaliert werden. Diese Maschinen können mehrere Peptidsynthesen gleichzeitig durchführen, was die Effizienz erhöht und die Produktionszeit verkürzt. Darüber hinaus haben Fortschritte in der grünen Chemie zur Entwicklung umweltfreundlicherer Lösungsmittel und Reagenzien für die Peptidsynthese geführt .

Analyse Chemischer Reaktionen

Reaktionstypen

H-Leu-Phe-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was häufig zur Bildung von Disulfidbrücken in Peptiden führt, die Cysteinreste enthalten.

Reduktion: Die Umkehrung der Oxidation, Reduktionsreaktionen beinhalten die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Jod.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) und Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Reagenzien wie Carbodiimide (z. B. Dicyclohexylcarbodiimid) werden für Kupplungsreaktionen in der Peptidsynthese verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Disulfidbrücken führen, während die Reduktion diese Brücken aufbrechen kann. Substitutionsreaktionen können neue funktionelle Gruppen in das Peptid einführen und seine Eigenschaften verändern .

Wissenschaftliche Forschungsanwendungen

H-Leu-Phe-NH2 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zur Peptidsynthese und -modifikation verwendet.

Wirkmechanismus

Der Wirkmechanismus von H-Leu-Phe-NH2 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Beispielsweise wurde gezeigt, dass Peptide, die den Phenylalanin-Motiv enthalten, mit dem Neurokinin-1-Rezeptor interagieren, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter Entzündung und Schmerzen . Die Bindung von H-Leu-Phe-NH2 an sein Ziel kann eine Kaskade von Signalwegen auslösen, die zu den beobachteten biologischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

H-Leu-Phe-NH2 has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in studies of peptide synthesis and modification.

Wirkmechanismus

The mechanism of action of H-Leu-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For example, peptides containing the phenylalanine motif have been shown to interact with the neurokinin-1 receptor, which is involved in various physiological processes, including inflammation and pain . The binding of H-Leu-Phe-NH2 to its target can trigger a cascade of signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Leu-NH2: Ein Dipeptid, das aus Leucin und einer Amidgruppe besteht und den Phenylalaninrest nicht enthält.

H-Phe-NH2: Ein Dipeptid, das aus Phenylalanin und einer Amidgruppe besteht und den Leucinrest nicht enthält.

H-D-Thr-Phe-NH2: Ein Dipeptid, das aus Threonin und Phenylalanin besteht, mit einer anderen Stereochemie.

Einzigartigkeit

H-Leu-Phe-NH2 ist aufgrund seiner spezifischen Kombination aus Leucin- und Phenylalaninresten einzigartig, die bestimmte biologische Aktivitäten und Eigenschaften verleihen. Das Vorhandensein sowohl hydrophober als auch aromatischer Aminosäuren in der Peptidsequenz ermöglicht einzigartige Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

CAS-Nummer |

38678-60-3 |

|---|---|

Molekularformel |

C15H23N3O2 |

Molekulargewicht |

277.36 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1 |

InChI-Schlüssel |

HVNQCDIUFGAINF-STQMWFEESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Aussehen |

Solid powder |

| 38678-60-3 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L-leucyl-L-phenylalaninamide Leu-Phe-NH2 leucyl-phenylalanine amide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

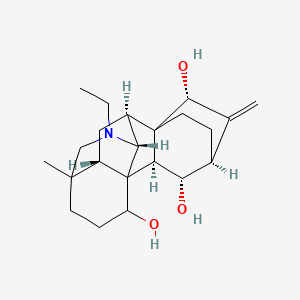

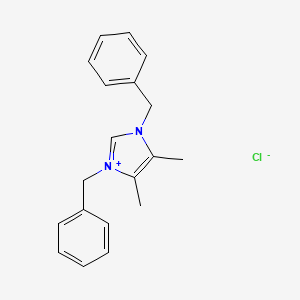

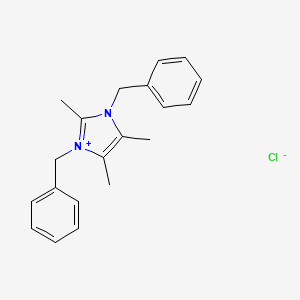

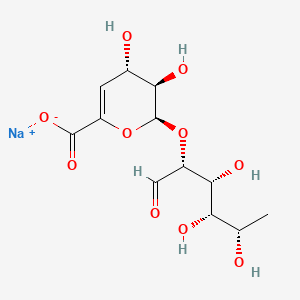

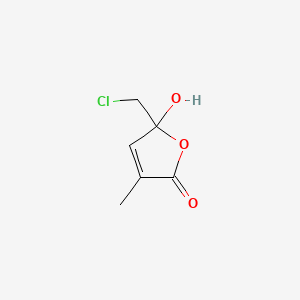

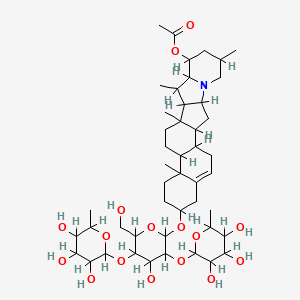

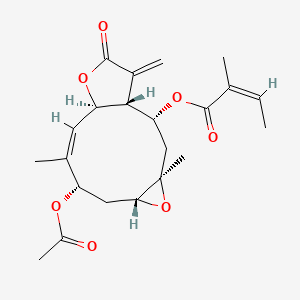

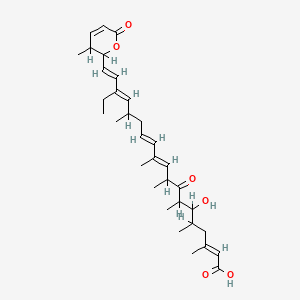

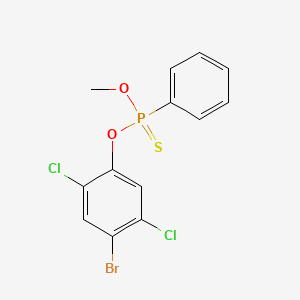

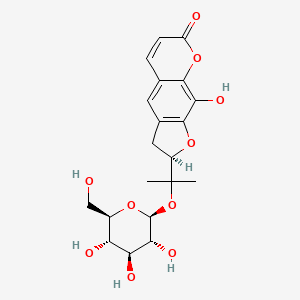

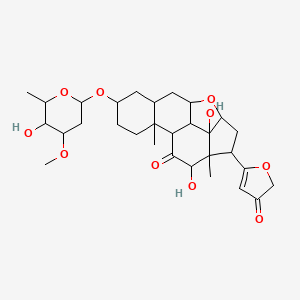

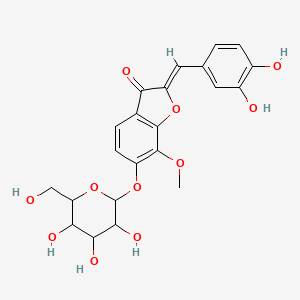

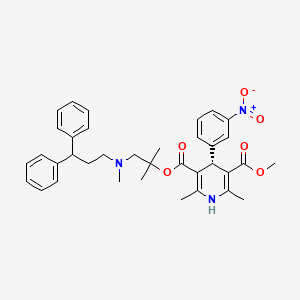

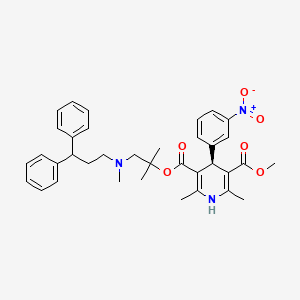

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.